5-Fluoro-6-hydroxypyridine-3-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c6-4-1-3(12(7,10)11)2-8-5(4)9/h1-2H,(H,8,9)(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDCAUEUKVJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-hydroxypyridine-3-sulfonamide typically involves the introduction of fluorine and sulfonamide groups onto a pyridine ring. One common method involves the fluorination of a pyridine derivative followed by sulfonamide formation. For example, starting from 5-chloro-2,3,6-trifluoropyridine, the compound can be synthesized through a series of substitution reactions .
Industrial Production Methods
Industrial production of 5-Fluoro-6-hydroxypyridine-3-sulfonamide may involve large-scale fluorination and sulfonamide formation processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-hydroxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and sulfonamide groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki–Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 5-fluoro-6-hydroxypyridine-3-sulfonamide exhibits notable antimicrobial activities. Its structure allows it to interact with biological macromolecules, which can modulate enzyme activities and influence cellular pathways. This makes it a candidate for further exploration in drug development, particularly against bacterial strains resistant to conventional antibiotics.
Carbonic Anhydrase Inhibition
The compound has been investigated as a carbonic anhydrase inhibitor (CAI). CAIs are important in treating conditions such as glaucoma and epilepsy. Studies show that five-membered heterocyclic sulfonamides, including derivatives of 5-fluoro-6-hydroxypyridine-3-sulfonamide, tend to be more effective inhibitors compared to their six-membered counterparts. The presence of fluorine enhances the compound's reactivity and biological activity, making it a valuable scaffold for designing new CAIs .
Organic Synthesis
Intermediate in Synthesis
5-Fluoro-6-hydroxypyridine-3-sulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonamide and hydroxyl groups allow for diverse chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is exploited in the synthesis of biologically active compounds and functional materials.
Functional Materials Development
In material science, this compound can be utilized to prepare functional materials with specific properties. Its ability to form hydrogen bonds with various substrates makes it suitable for applications in polymer chemistry and the development of advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-6-hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the sulfonamide group can form strong hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares 5-Fluoro-6-hydroxypyridine-3-sulfonamide with analogous fluoropyridine derivatives from the provided evidence, focusing on substituent positions and functional groups:
Key Observations and Hypotheses
Sulfonamide vs. Trifluoromethanesulfonate (Position 3):
The sulfonamide group in the target compound is less reactive than the trifluoromethanesulfonate group in , which is a strong leaving group. This difference suggests that 5-Fluoro-6-hydroxypyridine-3-sulfonamide is more stable under nucleophilic conditions but may exhibit stronger hydrogen-bonding capacity, enhancing interactions with biological targets.
Hydroxyl vs. Hydroxymethyl (Position 6):
The hydroxyl group in the target compound provides higher polarity compared to the hydroxymethyl group in . This could translate to better aqueous solubility, a critical factor in drug bioavailability.
In contrast, the sulfonamide in the target compound may directly inhibit enzymes without requiring metabolic activation.
Complexity of F13714:
The multi-ring structure of F13714 highlights a trend in medicinal chemistry toward targeting specific receptors (e.g., GPCRs or kinases) through steric and electronic modulation. The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetic tuning.
Research Findings and Limitations
No direct experimental data for 5-Fluoro-6-hydroxypyridine-3-sulfonamide are available in the provided sources. However, inferences based on structural analogs suggest:
- Solubility: The hydroxyl and sulfonamide groups likely confer higher solubility than fluorinated pyridines with non-polar substituents (e.g., trifluoromethanesulfonate in ).
- Reactivity: The absence of strong leaving groups (e.g., iodine in ) implies lower susceptibility to nucleophilic substitution.
- Bioactivity: Sulfonamide-containing compounds often exhibit antimicrobial or diuretic properties, but further studies are needed to confirm this for the target compound.
Future Research Directions
Synthetic Pathways: Develop efficient methods for introducing the sulfonamide group at position 3 while retaining fluorine and hydroxyl substituents.
Biological Screening: Evaluate enzyme inhibition (e.g., carbonic anhydrase) and compare results with analogs like and .
Physicochemical Profiling: Measure logP, solubility, and stability to validate hypotheses derived from structural comparisons.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 5-Fluoro-6-hydroxypyridine-3-sulfonamide, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions starting with halogenation (e.g., fluorination at position 5) and sulfonamide introduction at position 2. Key steps include:
- Reagent selection : Use fluorinating agents like Selectfluor® or DAST for regioselective fluorination .
- Temperature control : Maintain −20°C to 0°C during fluorination to minimize side reactions .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures.
- Purity validation : Confirm via -NMR (e.g., absence of proton signals at position 5) and LC-MS (target molecular ion peak at [M+H] = 232.03 g/mol) .
Q. Which spectroscopic techniques are most reliable for characterizing structural features of this compound?
- Methodology : Use a combination of:
- - and -NMR : Identify fluorine substitution (δ ~ -120 ppm for aromatic F) and hydroxyl protons (broad singlet at δ ~ 10-12 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHFNOS) with <2 ppm mass error .
- FT-IR : Detect sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H stretches (~3200 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the sulfonamide group to the pyridine core?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates; DMF often enhances sulfonamide coupling efficiency .
- Catalyst optimization : Evaluate Pd or Cu catalysts for Buchwald-Hartwig-type aminations. For example, Pd(OAc)/Xantphos improves coupling yields by 15–20% compared to ligand-free systems .
- Kinetic studies : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. What strategies resolve contradictions in solubility data reported for this compound across different studies?
- Methodology :
- Solvent polarity analysis : Systematically test solubility in DMSO, methanol, and aqueous buffers (pH 2–12). Note that protonation of the hydroxyl group at low pH increases aqueous solubility .
- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance solubility for biological assays without destabilizing the compound .
- Derivatization : Temporarily protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) to improve solubility in organic phases for NMR studies .
Q. How does fluorination at position 5 influence the compound’s electronic properties and bioactivity?
- Methodology :
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density changes. Fluorine’s electron-withdrawing effect reduces pyridine ring electron density, potentially enhancing sulfonamide’s hydrogen-bonding capacity .
- Comparative bioassays : Test fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., carbonic anhydrase). Fluorination may increase binding affinity by 2–3 fold due to improved electrostatic complementarity .
Experimental Design & Data Analysis
Q. What factorial design approaches are suitable for studying substituent effects on sulfonamide reactivity?
- Methodology :
- 2 factorial design : Vary substituents (e.g., -OH, -F, -CH) at positions 5, 6, and 3. For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Position 5 | -F | -H |
| Position 6 | -OH | -OCH |
| Position 3 | -SONH | -SOCH |
- Response variables : Measure reaction yield, solubility, and enzymatic IC. Use ANOVA to identify significant interactions (p < 0.05) .
Q. How can researchers validate hypotheses about the compound’s mechanism of action in biological systems?
- Methodology :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the sulfonamide and target proteins (e.g., ΔG, ΔH) .
- X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds between -SONH and active-site residues) .
- Mutagenesis studies : Engineer proteins with altered residues (e.g., Thr199Ala in carbonic anhydrase) to test binding dependency .
Theoretical & Methodological Frameworks
Q. What theoretical frameworks guide the interpretation of this compound’s reactivity in heterocyclic chemistry?
- Methodology :
- Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For 5-fluoro derivatives, LUMO is often localized at the electron-deficient pyridine ring, directing nucleophilic additions to position 2 .
- Hammett substituent constants : Correlate σ values of substituents (e.g., -F: σ = 0.34) with reaction rates in SNAr mechanisms .
Q. How should researchers address reproducibility challenges in synthesizing this compound across labs?
- Methodology :
- Standardized protocols : Publish detailed procedures with exact stoichiometry (e.g., 1.2 eq. of sulfonamide reagent), solvent grades (HPLC-grade DMF), and inert atmosphere requirements (N or Ar) .
- Inter-lab validation : Collaborate with 2–3 independent labs to replicate synthesis and characterize products using identical NMR (500 MHz) and LC-MS parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
